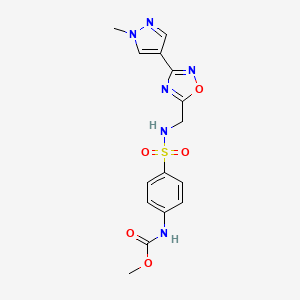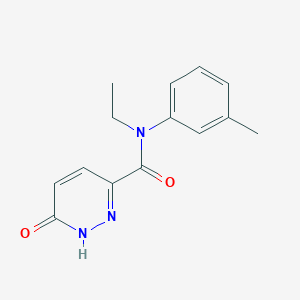![molecular formula C18H12N2O2S B2674103 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide CAS No. 477325-89-6](/img/structure/B2674103.png)
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide” is a chemical compound. The related compound “4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine” has a molecular weight of 226.3 .
Synthesis Analysis
The synthesis of a related compound, “8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole”, involves the condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol. This results in “N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide”. Further treatment with excess P2S5 in anhydrous toluene leads to the formation of the corresponding thioamide. The oxidation with potassium ferricyanide in an alkaline medium by Jacobson procedure results in "8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole" .Molecular Structure Analysis
The InChI code for the related compound “4,5-dihydroacenaphtho[5,4-d][1,3]thiazol-8-amine” is "1S/C13H10N2S/c14-13-15-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)16-13/h1-3,6H,4-5H2,(H2,14,15)" .Chemical Reactions Analysis
The compound “8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole” can undergo electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. Depending on the reaction conditions, either the furan ring or the acenaphthene fragment can be attacked .Physical and Chemical Properties Analysis
The related compound “4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine” has a molecular weight of 226.3 .Applications De Recherche Scientifique
Synthesis and Electrophilic Substitution Reactions
Research has shown that compounds similar to "N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)furan-2-carboxamide" undergo various synthesis and electrophilic substitution reactions. For instance, the synthesis of 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole through condensation and subsequent reactions demonstrates the compound's capacity for further chemical modifications. These processes involve nitration, bromination, formylation, and acylation, highlighting the compound's versatility in organic synthesis and potential applications in developing new materials or pharmaceuticals (Aleksandrov & Elchaninov, 2017).
Antimicrobial and Biological Activity
Another significant area of application is in the investigation of antimicrobial and potential pharmacological activities. A study on a thiazole-based heterocyclic amide revealed its antimicrobial activity against a range of microorganisms, including both Gram-negative and Gram-positive bacteria, as well as fungi. This suggests that derivatives of "this compound" could be explored for potential medical applications, especially as new antimicrobial agents (Cakmak et al., 2022).
Anticancer Activities
The design, synthesis, and evaluation of novel heterocyclic carboxamide derivatives, including those related to the compound , have shown promising results as potential epidermal growth factor receptor (EGFR) inhibitors. Some of these derivatives demonstrated moderate to excellent potency against cancer cell lines, suggesting the potential for these compounds in cancer treatment strategies. Specifically, certain derivatives exhibited significant cytotoxic activities, underlining the importance of these compounds in developing new anticancer therapies (Zhang et al., 2017).
Propriétés
IUPAC Name |
N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c21-17(13-5-2-8-22-13)20-18-19-16-12-4-1-3-10-6-7-11(15(10)12)9-14(16)23-18/h1-5,8-9H,6-7H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLPDUXZNOSFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)butanamide](/img/structure/B2674020.png)


![N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2674026.png)
![1-(4-Chlorophenyl)-3-[imino(nitroamino)methyl]-thiourea](/img/structure/B2674028.png)

![2-{[1-(5-chlorothiophen-2-yl)ethyl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2674032.png)
![5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2674033.png)
![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2674035.png)



![5-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2674042.png)

